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Compound of Interest

Compound Name: 4-chloro-7-fluoro-6-iodoquinazoline

Cat. No.: B8558603

Get Quote

The landscape of NMR prediction is divided into two primary methodologies: empirical databases and quantum mechanical calculations. Empirical too

neural networks to interpolate shifts from experimental databases. QM methods calculate the magnetic shielding tensors directly from the electron de

Table 1: Performance Comparison of 13C NMR Prediction Methods for Aromatic Heterocycles

Prediction Method Underlying Technology Average RMSE (ppm) Speed

ChemDraw Basic HOSE Codes / Additivity ~3.4 < 1 sec

MestReNova (Mnova) Ensemble (HOSE + Neural Networks) ~1.9 < 5 sec

ACD/Labs
HOSE + Neural Networks + Internal

DB
~1.8 < 5 sec

DFT (GIAO)
Quantum Mechanics (e.g., PBE0/def2-

TZVPD)
~1.2 (with linear scaling) Hours

Quantitative RMSE data is supported by comparative evaluations of predictive algorithms on benzenic and heterocyclic compounds[3].

The Causality of Prediction Errors in Halogenated Quinazolines
Why do standard empirical tools often fail to provide definitive assignments for halogenated quinazolines?

The Heavy-Atom Effect on the Light Atom (HALA): Halogens, particularly bromine and iodine, exhibit significant spin-orbit coupling and relativistic e

sufficient representation of these specific electronic environments in fused pyrimidine systems, leading to prediction errors exceeding 5 ppm for the

Tautomerism in Quinazolinones: Quinazolin-4(3H)-ones exist in dynamic lactam-lactim tautomeric equilibria. Empirical tools often predict the static 

tautomers, providing a more accurate representation of the dynamic solution-state NMR[4].

Experimental vs. Predicted Data: A Case Study
To illustrate the performance gap, let's examine the 13C NMR chemical shifts of 6-Fluoroquinazoline-2,4(1H,3H)-dione and 7-Chloroquinazoline-2,4(1

the aromatic carbons[5].

Table 2: Key 13C NMR Shifts (ppm) in DMSO-d6
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Compound Carbon Position Experimental Shift (ppm) Mnova Predic

6-Fluoroquinazoline-2,4-dione C6 (C-F) 157.3 (d, J=238 Hz) 159.1

C5 112.0 (d, J=24 Hz) 114.5 112.4

7-Chloroquinazoline-2,4-dione C7 (C-Cl) 139.3 136.8

C8 114.7 116.2 115.1

Note: DFT predictions consistently outperform empirical tools for the halogen-bearing and ortho-carbons due to the use of long-range corrected funct

Self-Validating Experimental & Computational Protocols
To ensure scientific integrity, researchers must adopt a self-validating workflow where experimental acquisition is tightly coupled with rigorous comput

Protocol A: High-Resolution 13C NMR Acquisition
Causality: Halogenated quinazolines often suffer from poor solubility and long T1​relaxation times for quaternary carbons (C2, C4, C4a, C8a, and C-X)

Sample Preparation: Dissolve 20-30 mg of the halogenated quinazoline in 0.6 mL of DMSO-d6. Reasoning: High concentration is required due to th

bonding in quinazolinones, vastly improving solubility compared to CDCl3.

Instrument Setup: Use a 400 MHz or 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

Acquisition Parameters:

Nucleus: 13C

Pulse Sequence: Power-gated decoupling (zgpg30).

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. Reasoning: Quaternary carbons in the quinazoline core lack attached protons for dipole-dipole r

suppression.

Number of Scans (NS): Minimum 1024.

Processing: Apply a 1.0 Hz exponential line broadening (LB) before Fourier transformation to maximize the signal-to-noise ratio without obscuring C

Protocol B: DFT-GIAO 13C NMR Chemical Shift Calculation
Causality: Direct comparison of raw isotropic shielding tensors to experimental shifts yields systematic errors. A linear scaling procedure against a ref

Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search of the halogenated quinazoline to identify the globa

Geometry Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-31G(d,p) level in a polarizable continuum model (PCM) 

Frequency Calculation: Confirm the optimized structures are true minima by verifying the absence of imaginary frequencies.

NMR Shielding Calculation: Calculate the isotropic magnetic shielding tensors ( σ ) using the GIAO method at the PBE0/def2-TZVPD level with the

sets with polarization functions are critical for accurately modeling the electron-rich halogen atoms[6].

Linear Scaling: Convert shielding tensors to chemical shifts ( δ ) using an empirical scaling equation: δcalc​=(Intercept−σcalc​)/Slope . (For PBE0/de

Workflow Visualization
The following diagram illustrates the integrated workflow for resolving ambiguous halogenated quinazoline regioisomers by bridging benchtop acquisi
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Integrated structural elucidation workflow combining experimental NMR and computational predictions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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